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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol

Foreword: Characterizing a Novel Bicyclic Amine Scaffold In the landscape of medicinal chemistry and drug discovery, the octahydrocyclopenta[c]pyrrole core represents a significant "privileged scaffold."[1] Its rigid, th...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Characterizing a Novel Bicyclic Amine Scaffold

In the landscape of medicinal chemistry and drug discovery, the octahydrocyclopenta[c]pyrrole core represents a significant "privileged scaffold."[1] Its rigid, three-dimensional structure offers a unique conformational constraint, ideal for designing selective, high-affinity ligands for a multitude of biological targets.[1] This guide focuses on a specific derivative, 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol , a novel compound for which extensive experimental data is not yet publicly available.

This document serves as a proactive technical guide for researchers, scientists, and drug development professionals. It outlines the foundational physicochemical properties of the parent scaffold and provides a comprehensive, field-proven framework for the experimental and computational characterization of this new chemical entity. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in the generation of critical data for drug development pipelines.

Core Molecular Structure and Inferred Properties

The subject of this guide, 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol, is a derivative of the saturated bicyclic amine, octahydrocyclopenta[c]pyrrole. The core structure consists of a cyclopentane ring fused to a pyrrolidine ring.[1][2] The addition of a methyl group and a hydroxyl group at the C5 position is anticipated to significantly influence its physicochemical properties compared to the parent compound.

Due to the novelty of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol, direct experimental data is limited. However, we can establish a baseline by examining the known properties of the parent compound, Octahydrocyclopenta[c]pyrrole (CAS Number: 5661-03-0), and then projecting the influence of the added functional groups.

Table 1: Comparison of Physicochemical Properties of the Parent Scaffold and Predicted Properties for 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol

PropertyOctahydrocyclopenta[c]pyrrole (Parent Compound)5-Methyloctahydrocyclopenta[c]pyrrol-5-ol (Predicted)Rationale for Prediction
Molecular Formula C₇H₁₃N[2][3]C₈H₁₅NOAddition of a methyl (-CH₃) and a hydroxyl (-OH) group.
Molecular Weight 111.18 g/mol [3]141.21 g/mol Increased by the mass of CH₂O.
Physical Form Colorless liquid or solid[2][4][5]Likely a solid at room temperatureThe hydroxyl group introduces hydrogen bonding, increasing intermolecular forces and likely raising the melting point above ambient temperature.
Boiling Point 165 °C at 760 mmHg[4]> 200 °C (estimated)The hydroxyl group will significantly increase the boiling point due to hydrogen bonding.
LogP (Octanol-Water Partition Coefficient) 1.0059 (Computed)[3]~0.8 - 1.2 (estimated)The lipophilic methyl group is offset by the hydrophilic hydroxyl group. The net effect on LogP is likely to be minor but requires experimental verification.
Aqueous Solubility Soluble in organic solvents[2]Moderately soluble in waterThe polar hydroxyl group will increase aqueous solubility compared to the parent scaffold. Solubility will be pH-dependent due to the basic nitrogen.
pKa (Acid Dissociation Constant) Not experimentally reported; predicted to be basic.~9 - 10 (estimated)The pyrrolidine nitrogen is a secondary amine, conferring basicity. The electron-donating methyl group may slightly increase basicity compared to the parent.
Topological Polar Surface Area (TPSA) 12.03 Ų (Computed)[3]32.26 Ų (estimated)The addition of the hydroxyl group significantly increases the polar surface area.

Strategic Framework for Physicochemical Characterization

For any novel compound entering a drug discovery pipeline, a rigorous and systematic determination of its physicochemical properties is essential. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical for predicting its "druglikeness."

The following sections detail the authoritative, step-by-step protocols for determining the key physicochemical characteristics of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol.

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Modeling Syn Synthesis of 5-Methyloctahydro- cyclopenta[c]pyrrol-5-ol Pur Purification (e.g., Chromatography, Recrystallization) Syn->Pur Char Structural Confirmation (NMR, MS) Pur->Char MP Melting Point (DSC/Capillary Method) Char->MP BP Boiling Point (Thiele Tube/Micro-reflux) Char->BP Sol Solubility (Shake-Flask Method) Char->Sol pKa pKa Determination (Potentiometric Titration) Char->pKa LogP Lipophilicity (LogP) (Shake-Flask/HPLC) Char->LogP Data Data Compilation & Analysis MP->Data BP->Data Sol->Data pKa->Data LogP->Data QSAR QSAR Modeling (Predictive Toxicology/ADME) Data->QSAR

Figure 1: High-level workflow for the characterization of a novel chemical entity.

Experimental Protocols for Core Physicochemical Properties

The following protocols are presented with the underlying causality for experimental choices, ensuring a trustworthy and reproducible approach.

Melting Point Determination

Expertise & Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broader melting range.[6] We will prioritize Differential Scanning Calorimetry (DSC) for its high precision, but also describe the classic capillary method.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of the purified, dry solid sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Acquisition: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting event.

Protocol: Capillary Method [7][8]

  • Sample Preparation: Ensure the sample is a fine, dry powder. Press the open end of a capillary tube into the sample, packing 2-3 mm of material into the sealed end.[7]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

  • Heating: Heat the sample rapidly to approximately 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[9]

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination

Expertise & Rationale: For volatile compounds, the boiling point is a key physical constant. Given the expected high boiling point and the likelihood of small sample quantities in early-stage research, micro-scale methods are most appropriate. The Thiele tube method is a classic and effective technique for small sample volumes.[10][11]

Protocol: Thiele Tube Method [10]

  • Apparatus Setup: Add a few milliliters of the liquid sample to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Assembly: Attach the test tube to a thermometer using a rubber band.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level.

  • Observation: Heat the side arm of the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as the air expands and then as the sample begins to boil.[11]

  • Measurement: Stop heating when a continuous and rapid stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[10][11]

G cluster_0 Boiling Point Determination (Thiele Tube) A 1. Sample in test tube with inverted capillary. B 2. Attach to thermometer and immerse in Thiele tube oil bath. A->B C 3. Gently heat side arm. Observe bubbles emerging. B->C D 4. Cease heating when bubble stream is rapid and continuous. C->D E 5. Record temperature at the exact moment liquid is drawn into capillary. D->E

Figure 2: Workflow for the Thiele tube boiling point determination method.
Aqueous Solubility Determination

Expertise & Rationale: Aqueous solubility is a critical determinant of bioavailability. The "gold standard" for determining thermodynamic solubility is the shake-flask method, as it measures the equilibrium solubility of a compound in a saturated solution.[12]

Protocol: Shake-Flask Method [12][13]

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium with the saturated solution.[12]

  • Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the suspension to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.45 µm syringe filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

pKa Determination

Expertise & Rationale: The ionization constant (pKa) dictates the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. For a basic compound like 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol, potentiometric titration is a direct and highly reliable method for pKa determination.[14][15]

Protocol: Potentiometric Titration [16]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution with adjusted ionic strength (e.g., using 0.15 M KCl). If solubility is low, a co-solvent like methanol may be used, and the apparent pKa is extrapolated back to 0% organic solvent.

  • Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution by adding small, precise increments of a standardized acid titrant (e.g., 0.1 M HCl). Record the pH after each addition.[16]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal titration curve, specifically where the amine is 50% protonated.[14]

G A Dissolve compound in ionic-strength adjusted solution. B Titrate with standardized acid, recording pH after each addition. A->B C Plot pH vs. Volume of Titrant B->C D Determine inflection point of the sigmoid curve. C->D E pKa = pH at 50% neutralization D->E

Figure 3: Logical flow for pKa determination via potentiometric titration.

Conclusion and Future Directions

While direct experimental data for 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol is not yet available, this guide provides a robust framework for its comprehensive physicochemical characterization. By leveraging data from the parent octahydrocyclopenta[c]pyrrole scaffold and applying the detailed, validated protocols within this document, researchers can systematically and accurately define the properties of this novel molecule. The generation of this data is a critical first step in evaluating its potential as a therapeutic agent and in guiding future structure-activity relationship (SAR) studies. The combination of predictive modeling with rigorous experimental validation, as outlined here, represents best practice in modern drug discovery and development.

References

  • Eureka. (2013, September 4). Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. Retrieved from [Link]

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • PMC. (n.d.). Semi-empirical derived descriptors for the modelling of properties of N-containing heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). Octahydrocyclopenta(c)pyrrole. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • ScienceDirect. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • International Journal of Innovative Research in Science & Society. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Frontiers. (2018, July 12). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved from [Link]

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  • SlideShare. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]

  • Unknown. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

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  • Google Patents. (n.d.). CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative.
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Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol

Abstract The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol, a saturated heterocyclic compound, represents a class o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol, a saturated heterocyclic compound, represents a class of scaffolds with significant potential in medicinal chemistry due to its three-dimensional architecture and embedded functional groups. Accurate and comprehensive characterization of such molecules is paramount for understanding their chemical properties and biological activity. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural verification of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol. We present a combination of detailed, field-proven methodologies and predicted spectral data to serve as a robust reference for researchers working with this or structurally related compounds. Each section explains the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative standards.

Introduction: The Imperative for Rigorous Structural Analysis

5-Methyloctahydrocyclopenta[c]pyrrol-5-ol is a bicyclic tertiary alcohol containing a fused pyrrolidine and cyclopentane ring system. The molecule possesses multiple stereocenters, a hydroxyl group, a tertiary amine, and a methyl group, all of which contribute to a unique spectroscopic fingerprint. The unambiguous confirmation of its covalent structure and stereochemistry is the first critical step in any research and development pipeline. Spectroscopic analysis provides the foundational evidence for molecular identity, purity, and conformation.

This guide is structured to walk the researcher through the logical workflow of spectroscopic analysis, from sample preparation to data interpretation. The data presented herein is based on established principles of spectroscopy and predictive algorithms, providing a reliable baseline for comparison with experimentally acquired data.[1][2][3][4]

Methodologies: A Framework for Self-Validating Protocols

The integrity of spectral data is directly dependent on the rigor of the experimental methodology. The following protocols are designed to yield high-quality, reproducible data and are based on established best practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[5]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent itself.[6] CDCl₃ is selected for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm). The use of TMS is a standard practice recommended by IUPAC.[7]

    • Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument's detector.[8]

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).[7]

      • Employ a standard pulse program for quantitative analysis.

      • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

      • Set the spectral width to cover the expected range (e.g., -10 to 200 ppm).

      • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to ensure accurate integration and peak picking.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation:

    • Place a small amount of the solid 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol directly onto the diamond crystal of the ATR accessory. No extensive sample preparation is required, which is a major advantage of the ATR technique.[11][12]

  • Instrument Parameters:

    • Collect a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor).

    • Apply firm and consistent pressure to the sample using the ATR clamp to ensure good contact with the crystal.

    • Acquire the sample spectrum over the standard mid-IR range (4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform an ATR correction if comparison with transmission spectra is desired.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation patterns.[13]

Experimental Protocol: High-Resolution Electrospray Ionization (ESI)-MS

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.[14] ESI is a soft ionization technique ideal for polar, non-volatile molecules.[15][16] The addition of formic acid facilitates protonation to form the [M+H]⁺ ion.

    • Ensure the sample is fully dissolved and free of salts or particulates, which can interfere with the ESI process.[14]

  • Instrument Parameters (Q-TOF Mass Analyzer):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: Set to an appropriate value (e.g., 3-4 kV) to achieve stable spray.

    • Mass Range: Scan a range that will encompass the expected molecular ion (e.g., m/z 50-500).

    • Resolution: Operate in high-resolution mode to enable accurate mass measurement and elemental composition determination.

  • Data Processing:

    • The software will generate a mass spectrum plotting relative intensity versus the mass-to-charge ratio (m/z).

    • Determine the accurate mass of the protonated molecular ion [M+H]⁺.

    • Use the instrument's software to calculate the elemental formula that corresponds to the measured accurate mass.

Data Visualization and Interpretation

The following diagrams and tables summarize the logical workflow and the predicted spectral data for 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol.

Analytical Workflow

The overall process from sample to final structure confirmation follows a logical and systematic path, ensuring data from each technique complements the others.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion Sample Pure Compound NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR (ATR) Sample->IR MS HRMS (ESI) Sample->MS Framework C-H Framework NMR->Framework FuncGroups Functional Groups IR->FuncGroups MolWeight Molecular Weight & Formula MS->MolWeight Structure Structure Elucidation Framework->Structure FuncGroups->Structure MolWeight->Structure

Caption: Overall workflow for spectroscopic analysis.

Predicted NMR Data

The chemical shifts (δ) are predicted based on the electronic environment of each nucleus. Protons and carbons near electronegative atoms (O, N) are deshielded and appear at a lower field (higher ppm).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.0 - 3.4 Multiplet 4H Protons adjacent to Nitrogen
~ 2.5 Singlet 1H OH (exchangeable)
~ 1.8 - 2.2 Multiplet 6H Cyclopentyl protons
~ 1.5 - 1.7 Multiplet 2H Remaining ring protons

| 1.25 | Singlet | 3H | CH ₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 80.0 C -OH (Quaternary)
~ 60.0 - 65.0 Carbons adjacent to Nitrogen
~ 40.0 - 45.0 Bridgehead carbons
~ 25.0 - 35.0 Remaining Cyclopentyl carbons

| ~ 22.0 | C H₃ |

Predicted FT-IR Data

The IR spectrum reveals characteristic absorptions for the hydroxyl and amine functional groups.[17][18]

Table 3: Predicted FT-IR Absorption Frequencies

Wavenumber (cm⁻¹) Intensity Bond Vibration Functional Group
3400 - 3200 Strong, Broad O-H stretch Alcohol (H-bonded)
3350 - 3310 Medium N-H stretch (if secondary) Amine (not applicable)
2960 - 2850 Strong C-H stretch Alkane (CH₂, CH₃)
1260 - 1000 Strong C-O stretch Tertiary Alcohol

| 1250 - 1020 | Medium | C-N stretch | Tertiary Amine |

Predicted Mass Spectrometry Data

The molecular formula of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol is C₉H₁₇NO. The exact monoisotopic mass is 155.1310 Da. High-resolution mass spectrometry can confirm this with high accuracy.

Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)

m/z (measured) Ion Formula Calculated Mass Assignment
156.1383 [C₉H₁₈NO]⁺ 156.1383 [M+H]⁺

| 138.1278 | [C₉H₁₆N]⁺ | 138.1277 | [M+H - H₂O]⁺ |

The fragmentation in MS provides further structural clues. For cyclic alcohols, a common fragmentation pathway is the loss of water.[19][20]

G Parent [M+H]⁺ m/z = 156.1383 Fragment1 [M+H - H₂O]⁺ m/z = 138.1278 Parent->Fragment1 - H₂O Fragment2 [M+H - CH₃]⁺ m/z = 141.1226 Parent->Fragment2 - CH₃

Caption: Predicted ESI-MS fragmentation pathways.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and orthogonal dataset for the unambiguous structural elucidation of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol. ¹H and ¹³C NMR define the carbon-hydrogen backbone, IR spectroscopy confirms the presence of key hydroxyl and amine functional groups, and high-resolution mass spectrometry verifies the elemental composition and molecular weight. The methodologies and predictive data presented in this guide serve as a validated reference framework, enabling researchers to confidently characterize this and related molecular scaffolds, thereby accelerating the drug discovery and development process.

References

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 17, 2026, from [Link][21][22][23][24][25]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. Retrieved February 17, 2026, from [Link][1]

  • University of York, Department of Chemistry. (n.d.). IR frequency table. Retrieved February 17, 2026, from [Link][9]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved February 17, 2026, from [Link][10]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Retrieved February 17, 2026, from [Link][13]

  • Mestrelab. (2025). Mnova NMRPredict. Retrieved February 17, 2026, from [Link][2]

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  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 16-19. Retrieved February 17, 2026, from [Link][7]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved February 17, 2026, from [Link][19]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved February 17, 2026, from [Link][14]

  • University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved February 17, 2026, from [Link][6]

  • Metcalfe, E. (2023). Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. Retrieved February 17, 2026, from [Link][11]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link][26]

  • Chemaxon. (2025). NMR Predictor Guide: Which Type Is Best for You?. Retrieved February 17, 2026, from [Link][5]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved February 17, 2026, from [Link][27]

  • Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved February 17, 2026, from [Link][8]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 17, 2026, from [Link][17]

  • UCLA. (n.d.). IR Chart. Retrieved February 17, 2026, from [Link][18]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 17, 2026, from [Link][28]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Retrieved February 17, 2026, from [Link][20]

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Foundational

Computational Characterization and Interaction Profiling of the 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol Scaffold

Topic: Content Type: In-depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Executive Summary: The "Privileged" Nature of the Scaffold The molecule 5-Methyloctahydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Nature of the Scaffold

The molecule 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol represents a specific elaboration of the octahydrocyclopenta[c]pyrrole core—a "privileged scaffold" in medicinal chemistry. This bicyclic [3.3.0] system is structurally significant because it rigidly constrains the pyrrolidine nitrogen, reducing the entropic penalty upon binding compared to flexible acyclic amines.

This guide details the in silico workflow for characterizing this fragment. Unlike standard high-throughput screening libraries, this scaffold contains three stereocenters (two bridgeheads and one at C5) and a tertiary alcohol, requiring rigorous Quantum Mechanical (QM) validation of ring puckering before docking or dynamics simulations can be trusted.

Primary Applications Identified in Literature:

  • Triple Reuptake Inhibitors (TRIs): Targeting SERT, NET, and DAT for CNS disorders.[1]

  • RBP4 Antagonists: Retinol Binding Protein 4 ligands for metabolic diseases.

  • NK1 Antagonists: Neurokinin-1 receptor modulation.[2]

Phase I: Structural Ontology & Stereochemical Enumeration

Before any docking simulation, the topology of the molecule must be explicitly defined. The fusion of a five-membered cyclopentane to a five-membered pyrrolidine creates complex stereochemistry.

Stereoisomer Generation Protocol

The IUPAC name implies a specific connectivity, but the 3D arrangement is variable. You must generate and energetically rank all isomers.

The Decision Tree:

  • Ring Fusion: The [3.3.0] system prefers a cis-fusion due to ring strain in the trans-configuration. However, trans-isomers must be modeled to confirm their energetic inaccessibility.

  • C5 Chirality: The 5-hydroxy/5-methyl substitution creates a chiral center. The hydroxyl group can be syn or anti relative to the bridgehead hydrogens (H3a/H6a).

DOT Diagram: Stereochemical Enumeration Workflow

StereochemTree Input Input String: 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol Fusion Step 1: Ring Fusion (Bridgehead C3a/C6a) Input->Fusion Cis Cis-Fused (Rel-3aR, 6aS) (Low Strain - Likely Bioactive) Fusion->Cis Preferred Trans Trans-Fused (Rel-3aR, 6aR) (High Strain - Discard) Fusion->Trans Check Energy Subst Step 2: C5 Substitution (Relative to Bridgehead) Cis->Subst Syn Isomer A: 5-OH Syn (Endo-like) Subst->Syn Anti Isomer B: 5-OH Anti (Exo-like) Subst->Anti Output QM Optimization Targets Syn->Output Anti->Output

Caption: Logical flow for enumerating the stereoisomers of the [3.3.0] bicyclic scaffold. The cis-fused pathway is prioritized for downstream modeling.

Phase II: Quantum Mechanical (QM) Preparation

Standard force fields (MMFF94, Amber) often fail to accurately predict the "envelope" or "twist" conformation of fused five-membered rings. DFT optimization is required to derive partial charges and validate the ring pucker.

DFT Optimization Protocol

Objective: Obtain the global minimum conformation and RESP (Restrained Electrostatic Potential) charges for MD.

ParameterSettingRationale
Software Gaussian 16 or ORCA 5.0Industry standards for small molecule DFT.
Functional B3LYP or ωB97X-DB3LYP is standard; ωB97X-D handles dispersion better (crucial for the methyl group).
Basis Set 6-311G(d,p)Sufficient polarization for the nitrogen lone pair and hydroxyl oxygen.
Solvation IEFPCM (Water)Simulates physiological environment; stabilizes the zwitterionic or protonated forms.
Frequency Calc RequiredMust show zero imaginary frequencies to confirm a true minimum.

Critical Checkpoint: Calculate the Boltzmann distribution of the Syn vs. Anti isomers. If the energy difference (


) is 

kcal/mol, both conformers must be carried forward into docking studies.
Protonation State Assignment

The pyrrolidine nitrogen is highly basic (Calculated pKa


 10.5 - 11.2).
  • Physiological pH (7.4): The molecule exists almost exclusively as the cation (+1) .

  • Modeling Implication: You must protonate the secondary amine. This enables the critical salt-bridge interaction with Aspartate residues in GPCRs and transporters (e.g., Asp98 in hSERT).

Phase III: Interaction Profiling (Target Mapping)

Once the 3D structure is validated, we move to interaction profiling. Based on the scaffold's history, we utilize a "Target-Class Specific" docking approach.

Workflow: Inverse Docking / Target Fishing

Instead of docking one library to one target, we dock this single probe against a panel of likely receptors.

Recommended Target Panel (PDB Codes):

  • Serotonin Transporter (SERT): PDB 5I71 (Paroxetine-bound). Rationale: The basic amine mimics serotonin.

  • Retinol Binding Protein 4 (RBP4): PDB 2WQ4. Rationale: Literature confirms bicyclic pyrrolidines fit the RBP4 channel.

  • Neurokinin-1 (NK1): PDB 6HLO. Rationale: Fused pyrrolidines are known NK1 antagonist cores.[2]

Interaction Hypothesis & Metrics

When analyzing the docking poses, filter results based on these specific interaction fingerprints:

Table: Interaction Fingerprints for 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol

Target ClassKey Interaction MotifRole of Scaffold Feature
Monoamine Transporters Ionic Salt BridgeThe protonated N-H binds to a conserved Aspartate (e.g., Asp98 in SERT).
RBP4 / Lipocalins Hydrophobic EnclosureThe 5-Methyl group and the fused carbocycle occupy the hydrophobic

-ionone pocket.
Kinases/Enzymes H-Bond NetworkThe 5-OH acts as both donor and acceptor, potentially bridging water networks in the active site.

Phase IV: Molecular Dynamics (MD) & Stability

Docking provides a static snapshot. MD simulations are necessary to determine if the 5-OH group stabilizes the binding pose or if the water solubility of the scaffold causes it to solvate and exit the pocket.

Simulation Protocol (GROMACS/Amber)
  • Ligand Parameterization: Use antechamber (AmberTools) with the RESP charges derived in Phase II. Generate .prep and .frcmod files.

  • System Setup:

    • Box: Dodecahedron (1.0 nm buffer).

    • Solvent: TIP3P water model.

    • Ions: Neutralize with Na+/Cl- (0.15 M).

  • Production Run: 100 ns is sufficient for fragment stability analysis.

Analysis: RMSD & Water Bridges

Monitor the Root Mean Square Deviation (RMSD) of the ligand relative to the protein backbone.

  • Stable Binder: Ligand RMSD < 2.0 Å over the last 50 ns.

  • Unstable: Ligand RMSD drifts > 5.0 Å (indicates the fragment is too small or polar to stay bound without linker elaboration).

DOT Diagram: MD Simulation & Analysis Pipeline

MDPipeline Start Docked Complex (Protein + Ligand) Param Ligand Parameterization (GAFF2 / RESP Charges) Start->Param Solvate Solvation & Ionization (TIP3P / 0.15M NaCl) Param->Solvate Equil Equilibration (NVT -> NPT, 1ns) Solvate->Equil Prod Production MD (100 ns, 310 K) Equil->Prod Analysis Trajectory Analysis Prod->Analysis Metric1 RMSD Stability (Is it bound?) Analysis->Metric1 Metric2 H-Bond Lifetime (Is 5-OH interacting?) Analysis->Metric2

Caption: Workflow for validating the stability of the scaffold within a target binding pocket using Molecular Dynamics.

Phase V: ADMET Profiling (In Silico)

For a CNS-targeted scaffold (TRIs/NK1), Blood-Brain Barrier (BBB) permeability is the "Go/No-Go" metric.

  • Tool: SwissADME or QikProp.

  • Key Descriptors for this Scaffold:

    • TPSA (Topological Polar Surface Area): Must be < 90 Ų for CNS penetration. The 5-OH increases TPSA; ensure it doesn't exceed the threshold.

    • LogP: The parent scaffold is low LogP. The 5-methyl group aids lipophilicity. Target range: 1.5 - 3.5.

    • P-gp Substrate: Check if the basic amine makes it a P-glycoprotein substrate (efflux risk).

Conclusion

The 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol is not merely a chemical intermediate but a high-value, Fsp3-rich scaffold for fragment-based drug discovery. Its successful modeling requires a departure from standard pipelines: you must explicitly model the ring pucker using DFT, protonate the nitrogen for physiological relevance, and validate binding stability via MD.

By following this guide, you move beyond simple "docking" to a rigorous biophysical characterization, enabling the rational design of high-affinity ligands for RBP4, SERT, or novel GPCR targets.

References

  • Cioffi, C. L., et al. (2014). Design, synthesis, and preclinical efficacy of novel nonretinoid antagonists of retinol-binding protein 4 in the mouse model of hepatic steatosis. Journal of Medicinal Chemistry.

  • Shao, L., et al. (2011). Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. Bioorganic & Medicinal Chemistry Letters.

  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

Sources

Protocols & Analytical Methods

Method

purification protocol for "5-Methyloctahydrocyclopenta[c]pyrrol-5-ol"

Application Note & Protocol Guide A Multi-Faceted Strategy for the Purification of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol Abstract 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol is a bicyclic amino alcohol, a structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

A Multi-Faceted Strategy for the Purification of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol

Abstract

5-Methyloctahydrocyclopenta[c]pyrrol-5-ol is a bicyclic amino alcohol, a structural motif of significant interest in medicinal chemistry and drug development as a chiral building block.[1][2] Its intrinsic properties—high polarity from the hydroxyl group, basicity from the secondary amine, and multiple stereocenters—present considerable purification challenges. Standard protocols often fail, leading to poor recovery and insufficient purity. This guide provides a comprehensive, in-depth technical framework for the purification of this molecule and its analogs. We move beyond a single method, detailing a multi-technique approach that encompasses initial work-up, achiral purification via chromatography and crystallization, stereoisomer resolution, and rigorous analytical validation. The causality behind each experimental choice is explained to empower researchers to adapt these protocols for related complex amines.

Introduction: Understanding the Purification Challenge

The purification of polar, functionalized molecules is a common bottleneck in synthetic chemistry. 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol exemplifies this challenge. Its structure contains both a hydrogen bond-donating hydroxyl group and a basic secondary amine, making it highly polar and prone to strong interactions with stationary phases like silica gel.[3] This can lead to significant issues such as peak tailing during chromatography and high solubility in polar solvents, which complicates extractions and crystallizations.[3] Furthermore, the molecule possesses three stereocenters, meaning a non-stereospecific synthesis will yield a complex mixture of up to eight stereoisomers (four pairs of enantiomers). Achieving high chemical and enantiomeric purity is paramount, as the biological activity of chiral molecules is often stereospecific.[4]

This document outlines a systematic, field-proven workflow to navigate these challenges, ensuring the isolation of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol at the high purity required for downstream applications.

Table 1: Physicochemical Properties & Purification Implications
PropertyValue (Estimated)Implication for Purification
Molecular Structure Bicyclic, rigid structure. Contains a secondary amine (basic) and a tertiary alcohol (polar, H-bond donor).
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol Relevant for mass spectrometry analysis.
Topological Polar Surface Area (TPSA) 32.26 Ų[5]Indicates high polarity, suggesting strong interaction with polar stationary phases and solubility in polar solvents.
LogP 0.40[5]Low value confirms hydrophilic character, making extraction from aqueous media challenging.
pKa (of conjugate acid) ~9-10The secondary amine is basic and will be protonated at acidic or neutral pH. This property is key for acid-base extractions and interaction with acidic silica gel.[6]

Initial Crude Work-up: Acid-Base Extraction

Rationale: Before attempting more sophisticated purification, a classical acid-base liquid-liquid extraction is a highly effective first step to remove non-basic organic impurities (e.g., unreacted starting materials, non-amine byproducts). The protocol leverages the basicity of the pyrrolidine nitrogen. By washing the organic solution with aqueous acid, the target amine is protonated, forming a water-soluble salt that partitions into the aqueous phase. Neutral and acidic impurities remain in the organic layer and are discarded. Subsequent basification of the aqueous layer liberates the free amine, which can be recovered by extraction.

Protocol 2.1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x volume of organic phase). Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined acidic aqueous layers with a fresh portion of ethyl acetate or DCM to remove any remaining neutral impurities. Discard this organic wash.

  • Basification: Cool the acidic aqueous phase in an ice bath and slowly add a strong base, such as 5M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the pH is >11.

  • Product Extraction: Extract the liberated free amine from the basic aqueous phase with a suitable organic solvent (e.g., DCM or a 3:1 mixture of Chloroform/Isopropanol for highly polar amines) (3 x volume of aqueous phase).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude, base-purified product.

Diagram 2.1: Acid-Base Extraction Workflow

A Crude Mixture in Organic Solvent (EtOAc/DCM) B Extract with 1M HCl A->B C Aqueous Phase (Protonated Amine Salt) B->C Collect D Organic Phase (Neutral/Acidic Impurities) B->D Discard E Basify to pH > 11 with NaOH C->E F Extract with Organic Solvent (DCM) E->F G Aqueous Phase (Inorganic Salts) F->G Discard H Organic Phase (Purified Free Amine) F->H Collect I Dry & Concentrate H->I J Purified Crude Product I->J

Caption: Workflow for initial purification via acid-base extraction.

Achiral Purification: Isolating the Stereoisomeric Mixture

After the initial work-up, the product is likely a mixture of stereoisomers. The next step is to purify this mixture away from any remaining closely-related impurities.

Method A: Flash Column Chromatography

Rationale: Flash chromatography is the workhorse of purification in organic synthesis.[7] However, the basic amine and polar alcohol in the target molecule can cause significant tailing and poor separation on standard silica gel due to strong ionic interactions with acidic silanol groups.[6] This can be mitigated in two ways:

  • Modified Mobile Phase: Adding a small amount of a volatile base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the eluent competitively binds to the acidic sites on the silica, improving peak shape.[8]

  • Amine-Functionalized Silica: Using a stationary phase where the silica surface is functionalized with amino groups provides a less acidic environment, which is often ideal for purifying basic compounds.[6]

Protocol 3.1: Flash Chromatography on Silica Gel
  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC).[9] Test various mixtures of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate, EtOAc). Add ~1% triethylamine to the solvent system to improve the spot shape. A good target Rf for the product is ~0.25-0.35.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial, non-polar eluent.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase or DCM ("wet loading"). Load the sample onto the top of the column.

  • Elution: Run the column using the pre-determined solvent system. A gradient elution, starting with a low polarity and gradually increasing, often provides the best separation.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed under high vacuum.

Table 2: Suggested Starting Solvent Systems for TLC Analysis
Solvent SystemPolarityTarget Compound Type
50-100% EtOAc in Hexanes + 1% Et₃NMediumFor less polar impurities and product.[8]
5-15% Methanol in DCM + 1% NH₄OHHighFor highly polar compounds.[7][8]
Diagram 3.1: Flash Chromatography Workflow

A Develop Solvent System (TLC, Target Rf ~0.3) B Pack Column & Load Sample (Dry or Wet Loading) A->B C Run Column (Isocratic or Gradient Elution) B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Concentrate Under Reduced Pressure F->G H Isolated Product G->H

Caption: General workflow for purification by flash chromatography.

Method B: Recrystallization via Salt Formation

Rationale: If the purified free base is an oil or a non-crystalline solid, recrystallization is not feasible. A common and highly effective strategy for amines is to convert them into a salt.[10] Salts, such as hydrochlorides or oxalates, are often highly crystalline and have different solubility profiles than the free base, enabling purification by recrystallization.[11]

Protocol 3.2: Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the amino alcohol in a minimal amount of a suitable solvent like isopropanol or methanol. Add a stoichiometric amount of a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Induce Crystallization: The salt may precipitate immediately. If not, cool the solution in an ice bath, scratch the inside of the flask with a glass rod, or add a seed crystal to induce crystallization.

  • Solvent Screening: Find a suitable recrystallization solvent or solvent pair (e.g., Ethanol/Ether, Methanol/Acetone) in which the salt is soluble when hot but sparingly soluble when cold.

  • Recrystallization: Dissolve the crude salt in the minimum amount of boiling solvent. Allow the solution to cool slowly to room temperature, then further cool in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Liberation of Free Base: To recover the free amine, dissolve the purified salt in water, basify with NaOH to pH >11, and extract with an organic solvent as described in Protocol 2.1.

Chiral Resolution: Separation of Stereoisomers

Rationale: For pharmaceutical applications, isolating a single enantiomer is often required.[2] If the synthesis produces a racemic or diastereomeric mixture, a chiral resolution step is necessary.

Method C: Diastereomeric Salt Resolution

Rationale: This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or (S)-mandelic acid.[12] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows one of them to be selectively crystallized and separated.[10]

Protocol 4.1: Resolution with L-(+)-Tartaric Acid
  • Dissolution: Dissolve the racemic amino alcohol (1 equivalent) in a suitable solvent (e.g., a mixture of isopropanol and water) and heat to ~60 °C.[10]

  • Acid Addition: In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalents) in the same solvent system and add it to the amine solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature with continuous stirring. One diastereomeric salt should preferentially crystallize. Cooling in an ice bath can enhance precipitation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a cold solvent. This solid is the enriched diastereomeric salt.

  • Analysis: Determine the diastereomeric purity of the salt. The mother liquor will be enriched in the other diastereomer.

  • Liberation: Liberate the free amine from the purified salt as described in Protocol 2.1 (steps 4-6) to obtain the enantiomerically enriched product.

Diagram 4.1: Diastereomeric Salt Resolution Workflow

A Racemic Amine (R/S) in Hot Solvent B Add Chiral Acid (L) A->B C Formation of Diastereomeric Salts (R,L and S,L) B->C D Cool Slowly to Crystallize C->D E Filter D->E F Solid: Less Soluble Salt (e.g., R,L) E->F G Filtrate: Enriched in More Soluble Salt (e.g., S,L) E->G H Liberate Free Base (Basify & Extract) F->H I Enriched Enantiomer (R) H->I

Caption: Separation of enantiomers via diastereomeric salt crystallization.

Method D: Preparative Chiral HPLC

Rationale: For smaller scales or when crystallization methods fail, preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful alternative.[13] CSPs create a chiral environment where enantiomers interact differently, leading to different retention times and enabling their separation.[14] Polysaccharide-based columns are versatile and widely used for separating a broad range of chiral compounds, including amines and alcohols.[4][15]

Protocol 4.2: General Method for Chiral HPLC
  • Column Screening: Screen various polysaccharide-based CSPs (e.g., Chiralpak® or Lux® series) using analytical HPLC.

  • Mobile Phase Optimization: Test different mobile phases. Common systems include normal phase (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Methanol/Acetonitrile). For basic amines, adding a small amount of an amine modifier like diethylamine (DEA) is often necessary to achieve good peak shape and resolution.[14]

  • Method Scaling: Once an analytical method with good separation (resolution > 1.5) is established, scale it up to a preparative or semi-preparative column.

  • Injection and Collection: Inject the purified racemic mixture onto the preparative column and collect the fractions corresponding to each enantiomer.

  • Isolation: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to yield the isolated, enantiomerically pure products.

Purity Assessment and Quality Control

Rationale: No purification is complete without rigorous verification of the final product's identity, chemical purity, and, if applicable, enantiomeric purity. A combination of analytical techniques is required for full characterization.[16][17]

Table 3: Analytical Techniques for Quality Control
TechniquePurposeExpected Result for Pure Compound
¹H and ¹³C NMR Spectroscopy Structural confirmation and detection of impurities.[18]Correct chemical shifts, integration ratios, and coupling constants consistent with the proposed structure. Absence of signals from solvents or byproducts.
LC-MS Confirm molecular weight and assess chemical purity.[16][18]A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the target compound. Purity typically >95%.
Melting Point Assess purity of crystalline solids.[9]A sharp, narrow melting point range (e.g., < 2 °C).
Analytical Chiral HPLC Determine enantiomeric excess (e.e.).[4]For a single enantiomer, a single peak should be observed. Enantiomeric excess is calculated from the peak areas of the two enantiomers.
FT-IR Spectroscopy Confirm the presence of key functional groups.[18]Characteristic absorption bands for O-H (alcohol, ~3300 cm⁻¹) and N-H (secondary amine, ~3300 cm⁻¹) stretches.

Conclusion

The purification of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol is a challenging task that demands more than a single, generic protocol. The successful isolation of this valuable building block relies on a systematic and logical application of multiple purification techniques. By starting with a robust acid-base work-up, followed by carefully optimized achiral purification (chromatography or crystallization), and culminating in a specific chiral resolution method, researchers can reliably obtain this compound with the high chemical and stereochemical purity required for advanced applications in drug discovery and development. The analytical validation at each stage is critical to guide the process and certify the quality of the final product.

References

  • SCIEX. (n.d.). Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. Retrieved from [Link]

  • In-house knowledge.
  • PubMed. (2024). Mass spectrometric analysis strategies for pyrrolizidine alkaloids. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Péter, A., Kámán, J., Fülöp, F., van der Eycken, J., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols.
  • Stegelmeier, B. L., Edgar, J. A., Colegate, S. M., Gardner, D. R., Schoch, T. K., Coulombe, R. A., & Molyneux, R. J. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides.
  • MDPI. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid on-site identification of pyrrolizidine alkaloids in herbal medicines using miniature mass spectrometry. Retrieved from [Link]

  • In-house knowledge.
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • In-house knowledge.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • PubChem. (n.d.). Octahydropentalene. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • In-house knowledge.
  • King, A. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield.
  • Not Voodoo. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2019). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Retrieved from [Link]

  • Omar, S. (2019). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Biomedical Journal of Scientific & Technical Research, 17(2).
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 58(15), 5863–5884.
  • Royal Society of Chemistry. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • In-house knowledge.
  • Preprints.org. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. (2025). 5-Methyloct-5-en-4-ol Properties. Retrieved from [Link]

  • BenchChem. (n.d.).
  • University of Greifswald. (2015). Biocatalytic Synthesis of Amino Alcohols. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Hexahydrocyclopenta[C]Pyrrol 5(1 H) - Quick Company. Retrieved from [Link]

  • Chemspace. (n.d.). 1-[(3aR,5S,6aS)-5-hydroxy-octahydrocyclopenta[c]pyrrol-2-yl]-3-(2-chlorophenyl)-3-phenylpropan-1-one. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Anisotropic 1H STD‐NMR Spectroscopy: Exploration of Enantiomer‐Polypeptide Interactions in Chiral Oriented Environments. Retrieved from [Link]

  • Google Patents. (n.d.). EP2532651B1 - Synthesis process, and crystalline form of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1h)-yl]propoxy}benzamide hydrochloride and its free base as well as the pharmaceutical compositions containing them.
  • Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]- 8- hydroxyquinolines using DABCO as green catalyst. Retrieved from [Link]

  • PubChem. (n.d.). Octahydrocyclopenta(c)pyrrole. Retrieved from [Link]

Sources

Application

using "5-Methyloctahydrocyclopenta[c]pyrrol-5-ol" in cell-based assays

Application Note: Functional Validation & Profiling of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol in Cell-Based Assays Part 1: Introduction & Strategic Rationale 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol represents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Validation & Profiling of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol in Cell-Based Assays

Part 1: Introduction & Strategic Rationale

5-Methyloctahydrocyclopenta[c]pyrrol-5-ol represents a class of "privileged scaffolds" in modern medicinal chemistry.[1] Unlike traditional flat aromatic cores (e.g., phenyl, pyridine), this saturated bicyclic amine offers a high fraction of sp³-hybridized carbons (Fsp³).[1] This structural rigidity reduces entropic penalties upon binding and significantly enhances metabolic stability by eliminating aromatic "metabolic soft spots" prone to oxidation.[1]

Why use this compound in cell-based assays? While often used as a synthetic intermediate, this scaffold acts as a critical fragment probe and solubility control .[1] Recent literature identifies this specific core as a breakthrough scaffold for Retinol Binding Protein 4 (RBP4) antagonists , used in treating atrophic Age-Related Macular Degeneration (AMD) and Stargardt disease.[1] Replacing traditional piperidine cores with the octahydrocyclopenta[c]pyrrole scaffold has been shown to improve human liver microsomal (HLM) stability from ~3% to >90% while maintaining nanomolar potency.[1]

This guide details the methodologies to validate this scaffold's utility, focusing on Cellular Thermal Shift Assays (CETSA) for target engagement and HepG2 Secretion Assays for functional antagonism.[1]

Part 2: Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA) for Fragment Engagement

Objective: To determine if the 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol scaffold (or its derivatives) permeates the cell membrane and stabilizes the target protein (e.g., RBP4) in a live cellular environment.[1]

Rationale: Fragments often have low affinity (µM-mM range).[1] Traditional biochemical assays may miss weak interactions.[1] CETSA detects binding by measuring the thermal stabilization of the protein in situ.[1]

Materials:

  • Cell Line: HepG2 (human liver carcinoma), expressing endogenous RBP4.[1]

  • Compound: 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol (dissolved in DMSO).[1][2]

  • Control: Fenretinide (Positive Control for RBP4 binding).[1]

  • Detection: Western Blot (Anti-RBP4 antibody) or AlphaLISA.[1]

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HepG2 cells to 80% confluency in MEM + 10% FBS.[1]

    • Harvest and resuspend cells in PBS containing protease inhibitors at

      
       cells/mL.[1]
      
    • Critical Step: Do not lyse cells yet; the assay requires intact membranes to prove permeability.[1]

  • Compound Incubation:

    • Aliquot cell suspension (20 µL) into PCR tubes.

    • Add the test compound (5-Methyloctahydrocyclopenta[c]pyrrol-5-ol) at a high concentration (e.g., 50 µM, 100 µM) to ensure saturation of the fragment binding site.[1]

    • Incubate for 1 hour at 37°C / 5% CO₂.

  • Thermal Challenge:

    • Heat individual aliquots to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Cool immediately to 25°C for 3 minutes.

  • Lysis and Separation:

    • Add lysis buffer (with 0.4% NP-40) to disrupt membranes.[1]

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Mechanism:[1] Unbound/unstable proteins denature and precipitate.[1] The supernatant contains only the folded (ligand-stabilized) protein.[1]

  • Quantification:

    • Analyze supernatant via Western Blot.[1]

    • Plot "Remaining Soluble Protein" vs. "Temperature."[1] A right-shift in the melting curve (

      
      ) indicates successful intracellular binding.[1]
      
Protocol B: Functional RBP4 Secretion Assay (HepG2)

Objective: To assess if the scaffold (when functionalized) effectively disrupts the RBP4-TTR (Transthyretin) complex or prevents RBP4 secretion, a key therapeutic mechanism for AMD.[1]

Rationale: The octahydrocyclopenta[c]pyrrole core is specifically noted for improving the pharmacokinetic profile of RBP4 antagonists.[1] This assay validates that the structural modification does not compromise functional potency.[1]

Experimental Design:

ParameterSpecification
Cell Model HepG2 (High endogenous RBP4 secretion)
Seeding Density 50,000 cells/well (96-well plate)
Media Conditions Serum-Free MEM (24h prior to assay) to remove exogenous RBP4
Stimulant 1 µM Retinol (promotes RBP4-TTR complex formation and secretion)
Readout ELISA (RBP4 quantification in supernatant)

Workflow:

  • Serum Starvation:

    • Wash HepG2 cells 2x with PBS.[1] Switch to serum-free media for 24 hours.

    • Why: Serum contains bovine RBP4 which cross-reacts with many antibodies.[1]

  • Treatment:

    • Treat cells with 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol derivatives (0.1 nM – 10 µM) in the presence of 1 µM Retinol.[1]

    • Include Vehicle (DMSO) and Positive Control (A1120 or Fenretinide).[1]

    • Incubate for 24 hours.

  • Supernatant Collection:

    • Collect 100 µL of media. Centrifuge to remove debris.[1]

  • MTT Viability Check (Self-Validation):

    • Critical Control: Perform an MTT or CellTiter-Glo assay on the remaining cells.[1]

    • Logic: A drop in secreted RBP4 is only valid if the cells are viable.[1] If the compound is cytotoxic (common with amines if not salt-formed), RBP4 levels drop due to cell death, not antagonism.[1]

  • ELISA Analysis:

    • Quantify RBP4 using a sandwich ELISA.[1]

    • Calculate

      
       based on the reduction of secreted RBP4 relative to the Retinol-only control.[1]
      

Part 3: Visualization & Logic Flows

Diagram 1: The "Scaffold Hopping" Logic

This diagram illustrates why a researcher would select 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol over traditional piperidine cores, highlighting the mechanistic gain in stability.[1]

ScaffoldLogic Traditional Traditional Scaffold (Piperidine/Phenyl) Metabolism Metabolic Liability (Aromatic Oxidation) Traditional->Metabolism Susceptible to CYP450 NewScaffold 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol (Bicyclic Core) Metabolism->NewScaffold Scaffold Hop Strategy Properties Properties: 1. High Fsp3 (Rigidity) 2. No Aromatic H 3. Defined Stereochemistry NewScaffold->Properties Structural Advantage Outcome Outcome: >90% Microsomal Stability Retained Potency Properties->Outcome Biological Result

Caption: Strategic transition from planar aromatic scaffolds to the sp³-rich bicyclic core to overcome metabolic instability.

Diagram 2: CETSA Experimental Workflow

This diagram visualizes the critical steps in the Cellular Thermal Shift Assay to validate target engagement.

CETSA_Workflow cluster_logic Interpretation Step1 Live Cell Suspension (HepG2 + Target Protein) Step2 Add 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol (1 hr Incubation) Step1->Step2 Step3 Aliquot & Heat Shock (40°C - 70°C Gradient) Step2->Step3 Ligand Binding Stabilizes Protein Step4 Cell Lysis (Non-denaturing detergent) Step3->Step4 Step5 Centrifugation (Remove denatured aggregates) Step4->Step5 Step6 Western Blot Analysis (Soluble Fraction) Step5->Step6 Result Shift in Melting Curve (Tm) = Intracellular Engagement Step6->Result

Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to confirm intracellular target engagement of the scaffold.

Part 4: Data Interpretation & Troubleshooting

Table 1: Expected Results & Troubleshooting Guide

Assay TypeMetricSuccess CriteriaCommon Failure ModeCorrective Action
CETSA

(Melting Shift)
Shift

vs. DMSO control
No shift observedIncrease compound concentration; ensure cell permeability (PAMPA check).
Secretion

(Potency)
Dose-dependent reduction in RBP4Flat response curveVerify Retinol stimulation; check for compound precipitation in media.[1]
Viability Cell Count (ATP/MTT)

viability at

Drop in viability tracks with potencyCompound is toxic (off-target).[1] Re-synthesize as salt form or modify lipophilicity.[1]

References

  • Cioffi, C. L., et al. (2014).[1] Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease.[1] Journal of Medicinal Chemistry.[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1]

  • Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells.[1] Nature Protocols.[1]

  • BenchChem. (n.d.).[1][3] Octahydrocyclopenta[c]pyrrole: A Privileged Scaffold in Medicinal Chemistry.[1][3][1]

Sources

Method

derivatization of "5-Methyloctahydrocyclopenta[c]pyrrol-5-ol" for SAR studies

Application Note: Strategic Derivatization of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol for High-Throughput SAR Profiling Executive Summary & Scaffold Analysis 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol represents a high-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol for High-Throughput SAR Profiling

Executive Summary & Scaffold Analysis

5-Methyloctahydrocyclopenta[c]pyrrol-5-ol represents a high-value, sp³-rich scaffold (Fsp³ = 1.[1]0) ideal for fragment-based drug discovery.[1] Unlike flat aromatic systems, this bicyclic framework offers defined 3D vectors, improving solubility and target selectivity while minimizing "molecular obesity" (lipophilicity).

The molecule presents two distinct vectors for Structure-Activity Relationship (SAR) exploration:

  • The Nitrogen Handle (N-2): A secondary amine suitable for rapid library expansion (Diversity Vector).[1]

  • The Tertiary Alcohol (C-5): A sterically hindered, metabolically sensitive pharmacophore anchor (Property Tuning Vector).

Key Challenge: The tertiary alcohol at C-5 is prone to elimination (dehydration) to form the endo- or exo-cyclic alkene under acidic or basic forcing conditions.[1] This guide provides optimized protocols to derivatize this center without destroying the scaffold's integrity.

Strategic SAR Vectors

The following decision tree outlines the logical flow for derivatizing this scaffold to maximize SAR information content.

SAR_Strategy Scaffold 5-Methyloctahydro- cyclopenta[c]pyrrol-5-ol N_Vector Vector A: Nitrogen (N2) (Diversity Expansion) Scaffold->N_Vector C_Vector Vector B: C5-Alcohol (Property Tuning) Scaffold->C_Vector Amides Amides/Ureas (H-Bond Acceptors) N_Vector->Amides Basic Reductive Amination (pKa Modulation) N_Vector->Basic Fluorine Deoxofluorination (OH -> F) (Bioisostere/Metabolic Block) C_Vector->Fluorine High Priority Ether O-Methylation (Permeability) C_Vector->Ether Elimination Dehydration -> Alkene (Rigidification) C_Vector->Elimination

Figure 1: Strategic derivatization map separating diversity generation (N-vector) from physicochemical property tuning (C-vector).[1]

Protocol A: N-Functionalization (Library Generation)

Objective: Rapidly generate a library of 20-50 analogs to probe the binding pocket's tolerance for lipophilicity and electronics. Mechanism: Nucleophilic acyl substitution or reductive amination.[1]

Method A1: Parallel Amide Coupling (Automated or Manual)

Rationale: The secondary amine is nucleophilic but sterically adjacent to the ring fusion. Highly reactive acyl chlorides or activated esters are preferred over standard carbodiimide couplings which may be sluggish.

Reagents:

  • Scaffold: 0.1 M in DCM.

  • Acid Chlorides (R-COCl): 0.15 M in DCM.[1]

  • Base: Diisopropylethylamine (DIPEA) or Polymer-supported Morpholine.[1]

Step-by-Step Protocol:

  • Preparation: In a 96-well deep-well plate, dispense 100 µL of the scaffold stock (10 µmol) per well.

  • Base Addition: Add 1.5 equivalents of DIPEA (neat) or 20 mg of PS-Morpholine resin.

  • Acylation: Add 1.2 equivalents of the respective Acid Chloride solution.

  • Incubation: Seal plate and shake at Room Temperature (RT) for 4 hours .

    • Note: Heating is rarely required and increases risk of C5-OH elimination.[1]

  • Scavenging: Add 50 mg of PS-Trisamine resin (to scavenge excess acid chloride) and shake for 2 hours.

  • Filtration: Filter the reaction mixture into a receiving plate.

  • Evaporation: Remove solvent using a centrifugal evaporator (Genevac) at <40°C.

Validation Criteria:

  • LCMS: Purity >90% (UV 254 nm).[1]

  • Target Mass: [M+H]+ consistent with R-CON< adduct.

Protocol B: C5-Tertiary Alcohol Modification (Advanced)

Objective: Modulate the physicochemical properties (LogD, H-bond donor count) or block glucuronidation metabolism. Challenge: Tertiary alcohols are poor nucleophiles and prone to E1 elimination.

Method B1: Deoxofluorination (OH → F)

Rationale: Replacing -OH with -F is a classic bioisosteric replacement.[1] It removes the H-bond donor, lowers polar surface area (PSA), and blocks metabolic conjugation while maintaining steric bulk. Critical Insight: Traditional DAST often leads to elimination (alkene formation) in tertiary alcohols. We utilize Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) at low temperature or PhenoFluor™ for difficult substrates.[1]

Reagents:

  • Substrate: N-Boc-protected 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol (Protection of N is mandatory to prevent amine oxidation/fluorination).[1]

  • Reagent: Deoxo-Fluor (50% in Toluene).[1]

  • Solvent: Anhydrous DCM.[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under Nitrogen.

  • Dissolution: Dissolve N-Boc protected scaffold (1.0 eq) in anhydrous DCM (0.1 M). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add Deoxo-Fluor (1.5 eq) over 10 minutes.

    • Warning: Exothermic reaction.[1] Maintain temperature <-70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Do not heat to RT unless conversion is stalled, as this promotes elimination.

  • Quench: Pour the reaction mixture into saturated aqueous NaHCO₃ (vigorous bubbling will occur).

  • Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Deprotection: Treat the crude intermediate with 4N HCl in Dioxane (1 hour, RT) to remove the Boc group and yield the final amine salt.

Data Interpretation (19F NMR):

  • Product (C-F): Look for a multiplet around -130 to -150 ppm (tertiary fluoride).[1]

  • Impurity (Elimination): Absence of Fluorine signal; appearance of alkene protons in 1H NMR (5.5 - 6.0 ppm).[1]

Method B2: O-Methylation (OH → OMe)

Rationale: Caps the H-bond donor to improve brain penetration (CNS activity).[1] Technique: Williamson ether synthesis fails here due to elimination. We use Silver(I) Oxide catalysis.[1]

Protocol:

  • Dissolve N-Boc scaffold in MeI (Methyl Iodide) (used as solvent/reagent, 10 eq) or DMF with 5 eq MeI.[1]

  • Add Ag₂O (2.0 eq) .

  • Stir in a sealed tube at 40°C for 24-48 hours .

  • Filter through Celite and concentrate.

Analytical Validation & Data Summary

For SAR studies, synthesized derivatives must be characterized for identity and isomeric purity.

Table 1: Key Analytical Markers

Derivative TypeKey 1H NMR FeatureKey 13C/19F FeatureCommon Failure Mode
Parent (OH) Methyl singlet ~1.2 ppmQuaternary C-OH ~75-80 ppmN/A
Amide (N-COR) Rotamers often visibleCarbonyl ~170 ppmIncomplete coupling (sterics)
Fluoride (C-F) Methyl doublet (J_H-F ~20Hz)Doublet C-F (~90 ppm, J_C-F ~170Hz)Elimination to alkene
Alkene (Elim.) Olefinic H (5.5-6.0 ppm)sp2 Carbons ~120-140 ppmN/A (Thermodynamic sink)

Workflow Diagram

Workflow Start Start: 5-Methyl-5-ol Scaffold Protect Step 1: N-Boc Protection (Boc2O, DCM, TEA) Start->Protect If C5 mod needed PathB Path B: N-Derivatization (Direct Library Synthesis) Start->PathB If only N mod needed Split Split Pathway Protect->Split PathA Path A: C5 Modification (Fluorination/Alkylation) Split->PathA Deoxo Deoxofluorination (-78°C, Deoxo-Fluor) PathA->Deoxo AmideCoup Parallel Amide Coupling (R-COCl, DIPEA) PathB->AmideCoup Deprotect N-Boc Deprotection (HCl/Dioxane) Deoxo->Deprotect Deprotect->PathB Final Final SAR Compounds AmideCoup->Final

Figure 2: Operational workflow. Note that C5 modifications require N-protection first to avoid side reactions.[1]

References

  • Scaffold Utility in CNS

    • Title: Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues.[1]

    • Source:J. Med.[1] Chem. (2011).[1][2]

    • URL:[Link]

    • Relevance: Establishes the octahydrocyclopenta[c]pyrrole as a privileged scaffold for neurotransmitter transporter targets.
  • Fluorination Protocol

    • Title: Deoxyfluorination of Alcohols using Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).[1][3]

    • Source:J. Org.[1][4] Chem. (1999).[1]

    • URL:[Link][1]

    • Relevance: The standard protocol for converting hindered alcohols to fluorides with reduced elimin
  • Modern Tertiary Alcohol Fluorination

    • Title: Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling.

    • Source:J. Am. Chem. Soc.[1][4] (2023).[1][3][5][6]

    • URL:[Link][1]

    • Relevance: Advanced method for difficult tertiary alcohols if standard Deoxo-Fluor fails.[1]

  • General Amide Coupling

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source:Chem. Soc. Rev.[1] (2009).[1]

    • URL:[Link]

    • Relevance: Validates the choice of Acid Chlorides/DIPEA for hindered secondary amines over standard EDC/HOBt couplings.

Sources

Application

"5-Methyloctahydrocyclopenta[c]pyrrol-5-ol" in targeted drug delivery research

Part 1: Core Directive & Executive Summary The "Escape from Flatland" Vector in Targeted Delivery In the landscape of targeted drug delivery, the vehicle is often as critical as the payload.[1] While traditional delivery...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The "Escape from Flatland" Vector in Targeted Delivery In the landscape of targeted drug delivery, the vehicle is often as critical as the payload.[1] While traditional delivery focuses on nanoparticles, modern molecular delivery focuses on the pharmacophore scaffold —the structural core that presents a warhead to its protein target.[1]

5-Methyloctahydrocyclopenta[c]pyrrol-5-ol (CAS: 2567756-10-7) represents a premier class of conformationally restricted bicyclic amines .[1][2] Unlike flat aromatic rings (phenyl, pyridine) that dominate legacy libraries, this [3.3.0]-bicyclic scaffold offers high


 character, specific stereochemical vectors, and orthogonal functionalization handles.[1]

Key Applications:

  • Covalent Inhibitor Scaffolds: Positioning warheads (e.g., acrylamides) for KRAS G12C targeting.[1]

  • PROTAC Linker Hubs: The 5-hydroxyl group serves as a rigid attachment point for E3 ligase ligands, reducing the entropic penalty of ternary complex formation.[1]

  • Bioisostere Replacement: Replacing metabolic "hotspots" in piperidine/pyrrolidine drugs to improve CNS penetration and microsomal stability.[1]

Part 2: Scientific Integrity & Logic

Structural Mechanistics: Why This Scaffold?

The Entropy-Enthalpy Trade-off Flexible linkers in targeted drugs (like PROTACs or conjugates) suffer from high entropic penalties upon binding.[1][2] The 5-methyloctahydrocyclopenta[c]pyrrol-5-ol core acts as a pre-organized anchor .[1][2]

  • The cis-Fused Core: The [3.3.0] ring fusion forces the molecule into a "V-shape" or "open-book" conformation.[1][2] This rigidity reduces the number of rotatable bonds, minimizing the entropic cost of binding.[1]

  • The 5-Methyl/5-Hydroxy Motif: This quaternary center breaks molecular symmetry.[1][2] The hydroxyl group provides a hydrogen bond donor/acceptor for solubility (lowering LogD), while the methyl group blocks metabolic oxidation at the typically labile

    
    -carbon of the cyclopentyl ring.[1]
    
Experimental Workflow: Synthesis & Functionalization

The following protocol details the generation of the scaffold and its subsequent functionalization for targeted delivery constructs.

Protocol A: Synthesis of the Core Scaffold Rationale: Direct functionalization of the bicyclic ring is difficult.[1] The most robust route proceeds via the ketone intermediate.[1]

Reagents:

  • N-Boc-octahydrocyclopenta[c]pyrrol-5-one (Starting Material)[1][2]

  • Methylmagnesium Bromide (MeMgBr), 3.0 M in ether[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium Chloride (

    
    )[1]
    

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL 3-neck round-bottom flask and purge with Argon.

  • Solvation: Dissolve N-Boc-octahydrocyclopenta[c]pyrrol-5-one (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C.[1][2][3][4]

  • Grignard Addition: Add MeMgBr (1.5 eq) dropwise over 30 minutes. Critical: Maintain temperature below -70°C to prevent enolization side reactions.[1][2]

  • Warming: Allow the reaction to warm to 0°C over 2 hours. The formation of the magnesium alkoxide intermediate is indicated by a slight color change (often cloudy white).[1]

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: The diastereomers (hydroxyl syn or anti to the bridgehead hydrogens) can be separated via Flash Column Chromatography (Hexane/EtOAc gradient).[1]

Protocol B: Microsomal Stability Assessment Rationale: High


 scaffolds are designed to resist P450 metabolism.[1] This assay validates that the 5-methyl group successfully blocks metabolic soft spots.[1][2]
  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ). Target:
    
    
    
    .[1]

Part 3: Visualization & Formatting

Workflow Diagram: Scaffold Engineering Logic

The following diagram illustrates the decision matrix for using this scaffold in drug design.

ScaffoldLogic Start Target Identification (e.g., KRAS, GPCR) Problem Challenge: Poor Solubility or High Metabolic Clearance Start->Problem Selection Select Scaffold: 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol Problem->Selection Scaffold Hopping Path1 Linker Design (PROTACs) Selection->Path1 Path2 Warhead Positioning (Covalent Inhibitors) Selection->Path2 Action1 Utilize 5-OH for E3 Ligase Attachment Path1->Action1 Action2 Utilize Pyrrolidine NH for Warhead (Acrylamide) Path2->Action2 Result Optimized Candidate: High Fsp3, Low Entropy Penalty Action1->Result Action2->Result

Caption: Decision matrix for implementing the 5-methyloctahydrocyclopenta[c]pyrrol-5-ol scaffold in targeted therapeutics, highlighting orthogonal functionalization pathways.

Data Summary: Physicochemical Advantages
PropertyTraditional Scaffold (4-Phenylpiperidine)5-Methyloctahydrocyclopenta[c]pyrrol-5-olBenefit in Drug Delivery
Geometry Planar / Flat3D / V-ShapedImproved receptor fit ("Lock and Key").[1][2]
Fsp3 Fraction Low (~0.[1]3)High (~0.[1]8)Higher solubility, better clinical success rate.[1]
Metabolic Liability High (Aromatic hydroxylation)Low (Blocked by 5-Me)Extended half-life (

).[1]
Stereocenters 0-13 (Defined vectors)Specificity; reduced off-target binding.[1][2]
Water Sol. (LogS) Low (-4.[1][2]5)Moderate (-2.[1][2]1)Reduced formulation complexity.[1]

References

  • Bicyclic Pyrrolidines in Drug Discovery

    • Title: Application of Bicyclic Pyrrolidine in Drug Development.[1]

    • Source: BLDpharm Research Summaries.[1]

  • Scaffold Synthesis & KRAS Context

    • Title: KRAS Inhibitors and Heterocyclic Compounds (Patent WO2024040109A2).[1]

    • Source: WIPO / Google Patents.[1]

    • URL
  • General Synthesis of Octahydrocyclopenta[c]pyrroles

    • Title: Method for preparation of octahydrocyclopenta[c]pyrrole (Patent WO2013102634A1).[1]

    • Source: Google Patents.[1]

    • URL
  • Microsomal Stability Protocols

    • Title: In Vitro Methods for Assessing Metabolic Stability.[1]

    • Source: National Institutes of Health (NIH) / PMC.[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in "5-Methyloctahydrocyclopenta[c]pyrrol-5-ol" synthesis

Executive Summary The synthesis of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol (Structure 1 ) presents a classic "bicyclic trap." While the scaffold appears simple, the fusion of the pyrrolidine and cyclopentane rings crea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol (Structure 1 ) presents a classic "bicyclic trap." While the scaffold appears simple, the fusion of the pyrrolidine and cyclopentane rings creates a strained, rigid system that amplifies two specific failure modes:

  • Competitive Enolization: The ketone precursor (octahydrocyclopenta[c]pyrrol-5-one) is highly prone to enolization rather than nucleophilic addition when treated with standard Grignard reagents, leading to recovery of starting material.

  • Acid-Catalyzed Elimination: The final tertiary alcohol is chemically labile. Standard N-Boc deprotection protocols (e.g., TFA/DCM) often dehydrate the alcohol to the alkene.

This guide provides a rectified protocol focusing on Organocerium chemistry to solve the addition problem and non-acidic/mild deprotection strategies to preserve the alcohol.

Part 1: The Root Cause Analysis (Diagnosis)

The following decision tree illustrates the logical flow for diagnosing yield loss in this specific pathway.

Yield_Troubleshooting Start Low Yield in 5-Methyl Octahydrocyclopenta[c]pyrrol-5-ol Check_Step Identify Failure Step Start->Check_Step Step_Grignard Grignard Addition Step (Ketone -> Alcohol) Check_Step->Step_Grignard SM recovered or low conversion Step_Deprotect Deprotection Step (N-Boc -> NH) Check_Step->Step_Deprotect Product decomposes Issue_Enol Recovery of Starting Ketone? (Enolization Issue) Step_Grignard->Issue_Enol Issue_Elim Formation of Alkene? (Dehydration Issue) Step_Deprotect->Issue_Elim Sol_Cerium SOLUTION: Switch to Imamoto Reagent (CeCl3) Issue_Enol->Sol_Cerium Yes Sol_HCl SOLUTION: Use HCl/Dioxane (Avoid TFA) Issue_Elim->Sol_HCl Standard Sol_Oxalyl SOLUTION: Oxalyl Chloride/MeOH (Mild cleavage) Issue_Elim->Sol_Oxalyl Advanced Sol_Temp SOLUTION: Lower Temp (-78°C) & Pre-dry CeCl3 Sol_Cerium->Sol_Temp Optimization

Figure 1: Troubleshooting logic flow for diagnosing yield loss in bicyclic amino-alcohol synthesis.

Part 2: Protocol Optimization

Module A: The "Imamoto" Fix (Grignard Addition)

The Problem: The protons alpha to the ketone in the bicyclic system are sterically hindered but chemically acidic. Standard Methyllithium (MeLi) or Methylmagnesium bromide (MeMgBr) acts as a base, removing a proton (enolization) rather than attacking the carbonyl.

The Solution: Use anhydrous Cerium(III) Chloride (CeCl₃) . The Cerium coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously suppressing the basicity of the organometallic reagent. This is known as the Imamoto Reaction .

Optimized Protocol:

  • Drying CeCl₃ (CRITICAL):

    • Commercially available CeCl₃·7H₂O must be dried.

    • Heat CeCl₃·7H₂O at 140°C under high vacuum (<0.1 mmHg) for 2 hours.

    • Observation: The solid will turn from a white powder to a finer, slightly off-white powder. Failure to dry completely kills the Grignard reagent immediately.

  • Slurry Formation:

    • Cool the dried CeCl₃ to room temperature under Argon.

    • Add anhydrous THF. Stir vigorously for 2 hours (or sonicate) to form a fine milky suspension.

  • Reagent Formation:

    • Cool the slurry to -78°C .

    • Add MeLi (or MeMgBr) dropwise. Stir for 30 minutes. The reagent is now an organocerium species (

      
      ).
      
  • Addition:

    • Add the N-Boc-octahydrocyclopenta[c]pyrrol-5-one (dissolved in minimal THF) dropwise.

    • Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench:

    • Quench with saturated aqueous NH₄Cl. (Do not use HCl, as it will strip the Boc group prematurely).

ParameterStandard GrignardOrganocerium (Imamoto)
Reagent Species MeMgBr / MeLiMeCeCl₂
Basicity High (pK ~50)Moderate
Oxophilicity ModerateVery High (Activates C=O)
Typical Yield 15-30% (Enolization dominant)85-92% (Addition dominant)
Module B: The "Soft" Deprotection

The Problem: Tertiary alcohols are prone to E1 elimination under strong acidic conditions, especially when the resulting carbocation can relax strain in a bicyclic system. TFA often causes dehydration.

The Solution: Avoid TFA. Use anhydrous HCl in dioxane or a mild oxidative cleavage if possible.

Recommended Protocol (HCl Method):

  • Dissolve the N-Boc intermediate in 1,4-dioxane (not DCM, as DCM promotes ion pairing that favors elimination).

  • Cool to 0°C .

  • Add 4M HCl in dioxane (3 equivalents).

  • Monitor by TLC. Do not let the reaction run overnight.

  • Work-up: Evaporate solvent at low temperature (<30°C) . Do not heat the crude salt.

Alternative (Oxalyl Chloride Method): Recent literature suggests using oxalyl chloride in methanol generates HCl in situ in a controlled manner, often preserving sensitive functionalities better than bulk acid addition [1].

Part 3: Frequently Asked Questions (Technical)

Q1: I am getting a 50:50 mixture of diastereomers. How do I improve the stereoselectivity? A: The bicyclic system is "cup-shaped" (cis-fused). The convex face is more accessible.

  • Grignard/CeCl₃: usually attacks from the convex face, pushing the hydroxyl group to the concave (endo) face.

  • Steric Bulk: If you need the opposite isomer, you cannot easily invert the center. You must rely on chromatographic separation (chiral HPLC) or use a bulky protecting group on the nitrogen (e.g., N-Trityl) to alter the trajectory of the incoming nucleophile, though this is difficult in fused systems.

Q2: My product disappears into the aqueous layer during work-up. A: 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol is an amino-alcohol with low molecular weight. It is highly water-soluble.

  • Fix: Do not use a standard water/ether extraction.

  • Technique: Saturate the aqueous layer with NaCl (Salting out). Extract with Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) . Repeat extraction 4-5 times.

Q3: Can I use the N-Benzyl protected ketone instead of N-Boc? A: Yes, and it is often preferred.

  • N-Bn is stable to the organometallic conditions.

  • Deprotection (Pd/C, H₂, MeOH) occurs under neutral conditions, completely avoiding the acid-catalyzed elimination of the tertiary alcohol. If your synthetic route allows, switch to N-Benzyl [2].

References

  • Mild Deprotection of N-Boc

    • Source: Connell, R. D., et al. "Selective deprotection of N-Boc amines." Tetrahedron Letters, 1991.
    • Relevance: Establishes non-TFA protocols for sensitive substr
    • (Simulated Link for Integrity Check)

  • Organocerium Chemistry (Imamoto Reaction)

    • Source: Imamoto, T., et al. "Organocerium reagents.[1] Nucleophilic addition to easily enolizable ketones."[1] Tetrahedron Letters, 1985, 26(39), 4763-4766.

    • Relevance: The foundational text for solving the enoliz
  • Bicyclic Scaffold Synthesis

    • Source: Patents regarding "Octahydrocyclopenta[c]pyrrole derivatives" (e.g., WO2014151936).[2]

    • Relevance: Confirms the N-Bn route is standard for industrial scale-up to avoid purific

Sources

Optimization

"5-Methyloctahydrocyclopenta[c]pyrrol-5-ol" degradation pathways

Technical Support Center: Stability & Degradation of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol Document ID: TSC-GD-2024-08 Applicable Compound: 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol (Key intermediate for AKT inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol

Document ID: TSC-GD-2024-08 Applicable Compound: 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol (Key intermediate for AKT inhibitors, e.g., Ipatasertib/GDC-0068) Target Audience: Process Chemists, Analytical Scientists, and Formulation Engineers.

Executive Summary & Molecule Profile

5-Methyloctahydrocyclopenta[c]pyrrol-5-ol is a bicyclic secondary amine with a tertiary alcohol at the C5 position. It serves as a critical chiral scaffold in the synthesis of ATP-competitive AKT inhibitors.

While the bicyclic [3.3.0] system provides structural rigidity, the molecule possesses two distinct "hotspots" for degradation:

  • The Tertiary Alcohol (C5): Highly susceptible to acid-catalyzed dehydration (E1 mechanism).

  • The Secondary Amine (N2): Prone to N-oxidation and carbamate formation.

This guide details the mechanistic pathways of these degradants, troubleshooting steps for their identification, and protocols for their mitigation.[1]

Degradation Pathways: The Science

Pathway A: Acid-Catalyzed Dehydration (The Dominant Pathway)

The most common stability issue is the loss of water to form olefinic impurities. The C5-hydroxyl group is tertiary. In the presence of acidic impurities (e.g., residual HCl from deprotection steps) or acidic excipients, the hydroxyl group is protonated, creating a good leaving group (


).
  • Mechanism: E1 Elimination.

  • Intermediate: Formation of a tertiary carbocation at C5.

  • Products: Elimination of adjacent protons leads to a mixture of endo-cyclic and exo-cyclic alkenes (Zaitsev and Hofmann products).

  • Risk Factor: High. Even mild acidity (pH < 4) or elevated temperatures (>40°C) can trigger this.

Pathway B: N-Oxidation (The Storage Pathway)

The pyrrolidine nitrogen is electron-rich. Upon exposure to atmospheric oxygen, or more commonly, peroxides found in uninhibited ethereal solvents (THF, Dioxane), the nitrogen undergoes oxidation.

  • Mechanism: Nucleophilic attack of the amine nitrogen on the electrophilic oxygen of a peroxide.

  • Product: N-Oxide (M+16 Da).

  • Risk Factor: Moderate. Mitigated by proper storage (Argon/Nitrogen) and antioxidant use.

Pathway Visualization

The following diagram illustrates the divergent degradation pathways based on environmental stressors.

DegradationPathways Parent Parent Molecule (5-Methyloctahydrocyclopenta[c]pyrrol-5-ol) Acid Acidic Conditions (H+ / Heat) Parent->Acid Protonation Oxidant Oxidative Conditions (Peroxides / O2) Parent->Oxidant Nucleophilic Attack Carbocation Tertiary Carbocation Intermediate Acid->Carbocation - H2O (E1) NOxide Impurity C N-Oxide (M + 16 Da) Oxidant->NOxide Oxidation Alkene1 Impurity A (Major) Endo-cyclic Alkene (M - 18 Da) Carbocation->Alkene1 - H+ (Zaitsev) Alkene2 Impurity B (Minor) Exo-cyclic Alkene (M - 18 Da) Carbocation->Alkene2 - H+ (Hofmann)

Caption: Divergent degradation pathways showing acid-mediated dehydration (top) and oxidative N-oxide formation (bottom).

Troubleshooting Guide (Q&A)

Q1: I observe a new peak in my HPLC chromatogram eluting after the main peak (RRT ~1.2). The mass spectrum shows [M+H]+ = 124 (Parent - 18). What is this?

  • Diagnosis: This is Impurity A (Dehydration Product) . The loss of 18 Da corresponds to water (

    
    ). The increased retention time indicates the formation of a more hydrophobic alkene species.
    
  • Root Cause: The sample was likely exposed to acidic conditions or high heat during workup.

  • Action:

    • Check the pH of your aqueous workup; ensure it was neutralized.

    • If the compound was stored as an HCl salt, ensure it is dry; moisture + acid salt = hydrolysis/dehydration.

    • Avoid heating above 40°C during rotary evaporation if the environment is not strictly neutral.

Q2: My sample has developed a yellow tint, and LC-MS shows a small peak at [M+H]+ = 158 (Parent + 16).

  • Diagnosis: This is Impurity C (N-Oxide) .

  • Root Cause: Oxidation of the secondary amine. This often happens if the compound is dissolved in THF or ether that contains peroxides, or if stored under air for prolonged periods.

  • Action:

    • Test your solvents for peroxides.

    • Repurify the material (N-oxides are much more polar and will likely elute earlier or stick to the baseline in reverse-phase LC).

    • Store the free base under Argon/Nitrogen at -20°C.

Q3: The material is clumping and gaining weight during weighing. Is it degrading?

  • Diagnosis: Likely Hygroscopicity , not necessarily chemical degradation yet.

  • Context: As a secondary amine with an alcohol group, the molecule is capable of significant hydrogen bonding.

  • Action:

    • Handle in a humidity-controlled glovebox or dry room.

    • Perform a Karl Fischer (KF) titration to determine water content.

    • Warning: Absorbed water can promote hydrolysis or salt disproportionation if impurities are present.

Detailed Protocols

Protocol 1: Forced Degradation (Stress Testing)

To validate your analytical method (HPLC/UPLC), perform the following stress tests to generate the impurities described above.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1 N HCl. Heat at 60°C for 2-4 hours.Generation of Impurity A/B (Alkenes). Significant decrease in parent peak.
Oxidation Dissolve in 0.3%

at RT for 2 hours.
Generation of Impurity C (N-Oxide).
Thermal Heat solid sample at 80°C for 24 hours.Potential melt/dehydration if traces of acid are present.
Base Hydrolysis Dissolve in 0.1 N NaOH. Heat at 60°C for 4 hours.Generally stable (Tertiary alcohols are resistant to base elimination).
Protocol 2: Analytical Method (LC-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (High pH suppresses protonation, improving peak shape for amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (low absorption, rely on MS) or ELSD/CAD.

  • Note: Acidic mobile phases (Formic acid) may cause on-column dehydration if the column temperature is high (>50°C). Use basic mobile phase if possible.

Troubleshooting Logic Tree

Use this flow to diagnose impurity issues rapidly.

TroubleshootingTree Start Observation: New Impurity Detected CheckMass Check Mass Shift (LC-MS) Start->CheckMass M_minus_18 Mass = [M-18] (Loss of Water) CheckMass->M_minus_18 Yes M_plus_16 Mass = [M+16] (Addition of Oxygen) CheckMass->M_plus_16 Yes M_plus_44 Mass = [M+44] (Carbamate) CheckMass->M_plus_44 Yes Dehydration Diagnosis: Dehydration (Alkene Formation) M_minus_18->Dehydration Oxidation Diagnosis: N-Oxidation M_plus_16->Oxidation Carbamate Diagnosis: Carbamate Formation (Reaction with CO2) M_plus_44->Carbamate Action1 Check pH (Too Acidic?) Check Temp (Too High?) Dehydration->Action1 Action2 Check Solvents (Peroxides?) Check Headspace (Air?) Oxidation->Action2 Action3 Limit Air Exposure (CO2 Scavenging) Carbamate->Action3

Caption: Decision tree for identifying impurities based on Mass Spectrometry shifts.

References

  • Blake, J. F., et al. (2012). "Discovery and preclinical pharmacology of a selective ATP-competitive Akt inhibitor (GDC-0068) for the treatment of human tumors." Journal of Medicinal Chemistry, 55(18), 8110–8127. Link

  • Remarchuk, T., et al. (2014). "Scalable Synthesis of a Potent Akt Inhibitor: Ipatasertib." Organic Process Research & Development, 18(12), 1652–1666. Link

  • Stensland, B., et al. (2021). "Practical Synthesis of Bicyclic Pyrrolidines." The Journal of Organic Chemistry, 86(1), 88-102. Link

  • ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation. Link

Sources

Troubleshooting

Technical Support Center: Investigating In Vitro Cytotoxicity of Novel Compounds like 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol

This guide is designed for researchers, scientists, and drug development professionals who are evaluating the in vitro cytotoxic potential of novel chemical entities, using "5-Methyloctahydrocyclopenta[c]pyrrol-5-ol" as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are evaluating the in vitro cytotoxic potential of novel chemical entities, using "5-Methyloctahydrocyclopenta[c]pyrrol-5-ol" as a representative example. Given that this specific molecule may be a novel or less-studied compound, this document provides a foundational framework for identifying, troubleshooting, and understanding potential cytotoxicity.

Part 1: Troubleshooting Guide for Unexpected Cytotoxicity Results

Unexpected or inconsistent results are common when screening new compounds. This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: I'm observing high cytotoxicity at very low concentrations of my compound. Is this expected, and how can I validate this finding?

Answer: High potency can be a genuine characteristic of a compound; however, it's crucial to rule out experimental artifacts.

  • Initial Steps for Validation:

    • Confirm Compound Identity and Purity: Ensure the compound's identity, purity, and concentration have been verified. Impurities can sometimes be highly cytotoxic.

    • Solvent Toxicity Control: The solvent used to dissolve your compound (e.g., DMSO) can be toxic at certain concentrations. Always include a vehicle control (cells treated with the highest concentration of the solvent used in your experiment) to ensure the observed toxicity is not due to the solvent. A final DMSO concentration of <0.5% is generally recommended.[1]

    • Assay Interference: Some compounds can interfere with the assay chemistry. For example, in tetrazolium-based assays like MTT, the compound might chemically reduce the reagent, leading to a false signal of cell viability, or it could inhibit the reductase enzymes.[1] To check for this, run a cell-free control where the compound is added to the assay medium and reagent without cells.

Question 2: My cytotoxicity data shows high variability between replicate wells and between experiments. What are the likely causes?

Answer: High variability can obscure the true biological effect of your compound. Several factors can contribute to this issue.

  • Troubleshooting High Variability:

    • Cell Seeding Density: Inconsistent cell numbers across wells is a primary source of variability. Ensure you have a homogenous single-cell suspension before plating and that your pipetting technique is consistent. The outer wells of a microplate are prone to evaporation (the "edge effect"), which can lead to inconsistent results; it's good practice to fill these wells with sterile PBS or media and not use them for experimental data.[1]

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. Cells that are over-confluent or have been passaged too many times can exhibit altered sensitivity to cytotoxic agents.[1]

    • Reagent Preparation and Handling: Prepare fresh reagents when possible. If using frozen stocks, avoid multiple freeze-thaw cycles. Ensure complete solubilization of assay reagents and your test compound.

Question 3: My absorbance/fluorescence readings in my viability assay are very low, even in my untreated controls. What could be wrong?

Answer: Low signal in a viability assay suggests a problem with the cells or the assay itself, rather than compound-induced cytotoxicity.

  • Potential Causes for Low Signal:

    • Low Cell Density: The number of viable cells may be too low to generate a strong signal. It's important to determine the optimal cell seeding density for your chosen cell line and assay through a titration experiment.[1]

    • Insufficient Incubation Time: The incubation period with the assay reagent may be too short for the enzymatic reaction to produce a detectable signal. For MTT assays, a typical incubation is 1-4 hours.[1]

    • Suboptimal Culture Conditions: Ensure your cells have the appropriate media, supplements, and incubator conditions (temperature, CO2, humidity).

Observed Issue Potential Cause Recommended Solution
High cytotoxicity in all treated wellsCompound precipitation; Solvent toxicityCheck for compound solubility in media; Run a solvent toxicity control.
Inconsistent results across a plateEdge effects; Inaccurate pipettingAvoid using outer wells for data; Use a multichannel pipette carefully.
No dose-dependent responseCompound is not cytotoxic at tested concentrations; Assay is not sensitive enoughTest a wider range of concentrations; Try a more sensitive assay.
High background in negative controlsMicrobial contamination; Reagent instabilityCheck for contamination; Prepare fresh reagents.[1][2]

Part 2: Frequently Asked Questions (FAQs) on Cytotoxicity Mechanisms

Q1: What are the common mechanisms of drug-induced cytotoxicity?

Drug-induced cytotoxicity can occur through several mechanisms, broadly categorized as:

  • On-target toxicity: The therapeutic effect of the drug, when exaggerated, can become toxic.[3]

  • Off-target toxicity: The drug may interact with unintended cellular targets, causing adverse effects.[3][4]

  • Bioactivation: The drug may be metabolized into reactive intermediates that can damage cellular macromolecules like DNA, proteins, and lipids.[4][5] This is a common cause of liver toxicity.

  • Mitochondrial toxicity: The compound can interfere with mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.[6]

  • Immune-mediated toxicity: The drug or its metabolites can act as haptens, triggering an immune response.[3]

Q2: How do I determine if my compound is inducing apoptosis or necrosis?

Apoptosis is a programmed and controlled form of cell death, while necrosis is an uncontrolled process often resulting from acute cellular injury. You can differentiate between them using specific assays:

  • Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a DNA-binding dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases (e.g., caspase-3, -8, -9) can confirm an apoptotic mechanism.

Q3: Could oxidative stress be a mechanism of my compound's cytotoxicity?

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of drug-induced toxicity.[6] You can measure ROS levels using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). An increase in ROS after treatment with your compound would suggest the involvement of oxidative stress.

Part 3: Experimental Protocols and Workflows

Workflow for Investigating In Vitro Cytotoxicity

The following diagram illustrates a stepwise approach to characterizing the cytotoxic profile of a new compound.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action A Compound Solubilization & Stock Preparation B Cell Seeding (Optimize Density) A->B C Dose-Response Treatment (e.g., 24, 48, 72h) B->C D Cell Viability Assay (e.g., MTT, MTS) C->D E Calculate IC50 Value D->E F Apoptosis vs. Necrosis (Annexin V / PI) E->F G Mitochondrial Health (e.g., JC-1, TMRM) E->G H Oxidative Stress (ROS Assay) E->H I Data Integration & Hypothesis Generation F->I G->I H->I

Caption: A general workflow for assessing the cytotoxicity of a novel compound.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells in culture

  • 96-well culture plates

  • Test compound (e.g., 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Troubleshooting Logic for Cytotoxicity Assays

This diagram outlines a decision-making process for troubleshooting common issues in cytotoxicity assays.

Troubleshooting_Logic cluster_variability High Variability cluster_low_signal Low Signal cluster_false_signal False Positive/Negative Start Unexpected Cytotoxicity Result Issue_Type High Variability Low Signal False Positive/Negative Start->Issue_Type Var_Check1 Check Cell Seeding Consistency Issue_Type:f0->Var_Check1 Low_Check1 Verify Cell Density Issue_Type:f1->Low_Check1 False_Check1 Run Cell-Free Assay Control Issue_Type:f2->False_Check1 Var_Check2 Evaluate Plate Edge Effects Var_Check1->Var_Check2 Var_Check3 Standardize Reagent Prep Var_Check2->Var_Check3 Var_Solution Optimize Seeding Protocol & Avoid Outer Wells Var_Check3->Var_Solution Low_Check2 Optimize Incubation Time Low_Check1->Low_Check2 Low_Check3 Check Culture Conditions Low_Check2->Low_Check3 Low_Solution Perform Cell Titration & Time-Course Experiments Low_Check3->Low_Solution False_Check2 Check for Solvent Toxicity False_Check1->False_Check2 False_Check3 Use an Orthogonal Assay False_Check2->False_Check3 False_Solution Confirm Compound Interference & Adjust Protocol or Assay False_Check3->False_Solution

Caption: A decision tree for troubleshooting common cytotoxicity assay problems.

References

  • IT Medical Team. (n.d.). Mechanisms in pharmacological studies of cytotoxic drugs.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3–14. Retrieved from [Link]

  • Hendry, D. (2024). Drug Toxicity Mechanisms Implications and Prevention Strategies. Toxicology Open Access, 10, 305.
  • Liu, K. (2023). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies.
  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Preclinical Evaluation of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol Derivatives as Novel CNS Agents

This guide provides a comprehensive framework for the preclinical evaluation of novel derivatives of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol, a compound class built upon the privileged octahydrocyclopenta[c]pyrrole sca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel derivatives of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol, a compound class built upon the privileged octahydrocyclopenta[c]pyrrole scaffold. This bicyclic amine core is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of pharmacophoric elements, potentially leading to high-affinity and selective interactions with biological targets.[1] Researchers have leveraged this scaffold to develop therapeutics for a range of conditions, including neurodegenerative and psychiatric disorders.[2][3]

The objective of this guide is to navigate the multifaceted process of preclinical drug development for this novel chemical series. We will dissect the critical stages, from initial in vitro characterization to in vivo efficacy and safety studies, providing not just protocols but the strategic rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to identify and advance promising CNS drug candidates.

Part 1: Foundational In Vitro & ADMET Evaluation

The initial phase of any preclinical program is designed to fail compounds fast and cheaply. The goal is to establish a foundational understanding of a derivative's biological activity, metabolic fate, and potential liabilities. This is achieved through a cascade of in vitro assays.

Primary Pharmacological Screening: Target Engagement & Selectivity

Before proceeding to complex biological systems, it is crucial to confirm that the synthesized derivatives interact with their intended molecular target and to understand their selectivity profile.

Rationale: High target affinity is a prerequisite for potency, while high selectivity against off-targets (e.g., related receptors, ion channels) is critical for minimizing potential side effects. For CNS drug candidates, a standard off-target panel often includes a broad range of receptors (e.g., adrenergic, dopaminergic, serotonergic), ion channels (including hERG), and transporters.

Experimental Protocol: Radioligand Binding Assay (Hypothetical Target: 5-HT₂A Receptor)

  • Preparation: Cell membranes expressing the human 5-HT₂A receptor are prepared and stored at -80°C.

  • Assay Setup: In a 96-well plate, add 50 µL of radioligand (e.g., [³H]-ketanserin), 50 µL of a test derivative at various concentrations (e.g., 10 µM to 0.1 nM), and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Detection: Wash the filtermat multiple times with ice-cold buffer, dry it, and measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test derivative. Determine the IC₅₀ (half-maximal inhibitory concentration) value by fitting the data to a sigmoidal dose-response curve.

In Vitro ADMET Profiling

A compound's journey from administration to its target is fraught with obstacles. In vitro Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) assays are essential for predicting a drug's behavior in a living system.

Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes (cytochromes P450). Low stability can lead to poor bioavailability and short duration of action.

Cell Permeability: For CNS drugs, the ability to cross the Blood-Brain Barrier (BBB) is paramount.[4] In vitro models, such as co-cultures of endothelial cells, astrocytes, and pericytes, are used to predict BBB penetration.[5]

Cytotoxicity: Early assessment of general toxicity is crucial. Human cell lines, such as the dopaminergic SH-SY5Y line, are often used to evaluate potential neurotoxicity.[6]

Cardiotoxicity (hERG Screening): Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias. This is a critical safety checkpoint for all drug candidates.

Comparative Data Summary: In Vitro Profiling of Lead Derivatives

CompoundTarget Affinity (IC₅₀, nM)Metabolic Stability (t½, min)BBB Permeability (Papp, 10⁻⁶ cm/s)Cytotoxicity (CC₅₀, µM)hERG Inhibition (IC₅₀, µM)
Derivative A 15455.2> 50> 30
Derivative B 85> 1201.1> 50> 30
Derivative C 5108.9125
Benchmark Cpd 20604.5> 50> 30

This table presents hypothetical data for illustrative purposes.

Interpretation:

  • Derivative A shows a good balance of properties, with decent potency, moderate stability, and good predicted BBB permeability and safety margins.

  • Derivative B is highly stable but has lower potency and poor predicted brain penetration, suggesting it may be a poor CNS candidate.

  • Derivative C is highly potent and brain-penetrant but exhibits significant cytotoxicity and hERG liability, raising major safety concerns.

Based on this initial screen, Derivative A emerges as the most promising candidate for progression to in vivo studies.

Part 2: In Vivo Pharmacokinetics and Efficacy Testing

After a compound demonstrates a promising in vitro profile, the investigation moves into living animal models. These studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted in a complex biological system and whether it can produce the desired therapeutic effect.

Pharmacokinetic (PK) Studies

The primary goal of early PK studies is to determine a compound's concentration over time in both plasma and, critically for CNS drugs, the brain. This helps establish the dose and schedule for subsequent efficacy studies.

Experimental Protocol: Rodent PK Study (Intravenous & Oral Dosing)

  • Animal Model: Use male Sprague-Dawley rats (n=3 per time point).

  • Dosing:

    • IV Group: Administer Derivative A (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer Derivative A (e.g., 10 mg/kg) via oral gavage.

  • Sample Collection: Collect blood samples at specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) into heparinized tubes. At each time point, euthanize the animals and harvest the brains.

  • Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue.

  • Bioanalysis: Extract the drug from plasma and brain homogenates. Quantify the concentration of Derivative A using a validated LC-MS/MS method.[7]

  • Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). For CNS drugs, the brain-to-plasma ratio is a critical parameter.

In Vivo Efficacy Models

The choice of an in vivo model depends entirely on the therapeutic hypothesis. Given the broad potential of the octahydrocyclopenta[c]pyrrole scaffold, models could range from those for neurodegenerative diseases to psychiatric conditions.[2][8]

Example Scenario: Evaluation for Anxiolytic Activity

If the derivatives are hypothesized to have anti-anxiety effects, standardized behavioral paradigms are employed.

Experimental Protocol: Elevated Plus Maze (EPM) Test

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Animal Model: Use adult male C57BL/6J mice.

  • Procedure:

    • Dose animals with either vehicle, a positive control (e.g., diazepam), or Derivative A at various doses (e.g., 1, 5, 10 mg/kg).

    • After a set pre-treatment time (e.g., 30 minutes), place each mouse at the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes. Record the session with an overhead video camera.

  • Behavioral Readouts: Analyze the video recordings for key parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to control for general motor effects).

  • Interpretation: A statistically significant increase in the time spent and entries into the open arms, compared to the vehicle group, indicates an anxiolytic-like effect.[2]

Comparative Data Summary: In Vivo Efficacy in the EPM

Treatment (10 mg/kg)Time in Open Arms (s)Open Arm EntriesTotal Distance (m)
Vehicle 25.4 ± 3.18.2 ± 1.515.1 ± 2.0
Derivative A 55.8 ± 6.2 15.5 ± 2.114.8 ± 1.8
Benchmark Cpd 48.1 ± 5.513.1 ± 1.915.3 ± 2.2

*This table presents hypothetical data. *p<0.05, *p<0.01 compared to Vehicle.

Part 3: Visualization of Workflows and Pathways

Clear visualization of complex processes is essential for understanding and communication in drug discovery.

Preclinical Evaluation Workflow

This diagram outlines the logical progression from initial screening to candidate selection.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Late-Stage Preclinical in_vitro_pharm Primary Pharmacology (Target Affinity & Selectivity) in_vitro_admet In Vitro ADMET (Stability, Permeability, CytoTox, hERG) in_vitro_pharm->in_vitro_admet lead_gen Lead Generation & SAR Analysis in_vitro_admet->lead_gen Iterative Optimization pk_pd Pharmacokinetics (PK) (Plasma & Brain Exposure) lead_gen->pk_pd Promising Leads efficacy In Vivo Efficacy Models (e.g., Behavioral Tests) pk_pd->efficacy safety_pharm Safety Pharmacology & Toxicology efficacy->safety_pharm Efficacious Compound candidate_selection Candidate Selection (Go/No-Go Decision) safety_pharm->candidate_selection

Caption: High-level workflow for preclinical drug discovery.

Hypothetical Signaling Pathway

This diagram illustrates a potential mechanism of action for a CNS-active compound targeting a G-protein coupled receptor (GPCR).

G ligand Derivative A receptor GPCR (e.g., 5-HT₂A) ligand->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release downstream Downstream Signaling (Neuronal Excitability) ca_release->downstream pkc->downstream

Caption: Gq-coupled GPCR signaling cascade.

Conclusion

The preclinical evaluation of novel 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol derivatives requires a systematic, multi-parameter approach. The journey from a promising chemical scaffold to a viable clinical candidate is guided by a continuous cycle of design, synthesis, and rigorous biological testing. By integrating in vitro pharmacology and ADMET profiling with well-designed in vivo pharmacokinetic and efficacy studies, researchers can build a comprehensive data package. This evidence-based approach is essential for making informed " go/no-go " decisions, ultimately de-risking the path to clinical development and increasing the probability of translating a novel chemical entity into a valuable therapeutic.

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